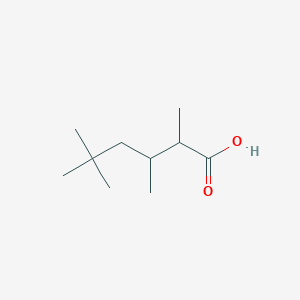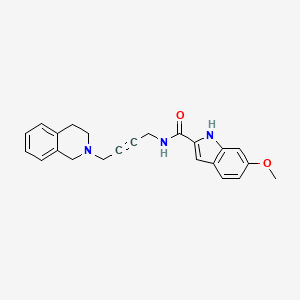
2,3,5,5-Tetramethylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5,5-Tetramethylhexanoic acid is an organic compound with the molecular formula C10H20O2. It is a branched-chain carboxylic acid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes four methyl groups attached to the hexanoic acid backbone, making it a highly substituted derivative of hexanoic acid.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,5-Tetramethylhexanoic acid can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 2,3,5,5-tetramethylhexanol, followed by oxidation to form the carboxylic acid. The reaction conditions typically involve the use of strong bases and oxidizing agents to facilitate the transformation.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of corresponding ketones or aldehydes, followed by oxidation. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,5,5-Tetramethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2,3,5,5-Tetramethylhexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.
作用機序
The mechanism of action of 2,3,5,5-Tetramethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The methyl groups contribute to the compound’s hydrophobic properties, affecting its solubility and distribution in biological systems.
類似化合物との比較
Similar Compounds
- 2,2,3,5-Tetramethylhexanoic acid
- 3,3,5,5-Tetramethylhexanoic acid
- Neodecanoic acid
Uniqueness
2,3,5,5-Tetramethylhexanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
2,3,5,5-tetramethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-7(6-10(3,4)5)8(2)9(11)12/h7-8H,6H2,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWIAUSODIPEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C)C(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-Fluorophenyl)-5-[3-(4-fluorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1,2,4-triazolidin-3-one](/img/structure/B2992024.png)








![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-4-[(1H-imidazol-1-yl)methyl]benzamide](/img/structure/B2992039.png)

![(2E)-7-chloro-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2992042.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-7-(methylthio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2992043.png)

